molecular formula C9H8N2OS B1269623 5-(4-Methylphenyl)-1,3,4-oxadiazole-2-thiol CAS No. 31130-15-1

5-(4-Methylphenyl)-1,3,4-oxadiazole-2-thiol

Cat. No. B1269623
CAS RN: 31130-15-1
M. Wt: 192.24 g/mol
InChI Key: RCICTPARDQGART-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 5-(4-Methylphenyl)-1,3,4-oxadiazole-2-thiol typically involves the cyclization of hydrazides derived from corresponding carboxylic acids. This process often employs condensation reactions with carbon disulfide (CS2) or thiocarbohydrazides in the presence of suitable catalysts. Such methodologies have been explored for the synthesis of various 1,3,4-oxadiazole derivatives, indicating a common synthetic pathway for this class of compounds (Dharmendra Kumar et al., 2017).

Molecular Structure Analysis

The molecular structure of 5-(4-Methylphenyl)-1,3,4-oxadiazole-2-thiol is characterized by spectroscopic techniques such as IR, 1H-NMR, and mass spectrometry. These analyses confirm the presence of the oxadiazole ring and the thiol group, which are crucial for the compound's chemical behavior and biological activities. The structure-activity relationships (SAR) of oxadiazole derivatives have shown that substitutions at specific positions on the oxadiazole ring significantly influence their pharmacological profile (M. Koparır et al., 2005).

Chemical Reactions and Properties

5-(4-Methylphenyl)-1,3,4-oxadiazole-2-thiol participates in various chemical reactions, including S-alkylation, Mannich reactions, and nucleophilic substitutions, due to the presence of the reactive thiol group. These reactions allow for the synthesis of a broad range of derivatives with potential biological activities. The thiol group also facilitates tautomerism and can undergo oxidation, contributing to the compound's diverse chemical properties (G. Naganagowda et al., 2011).

Scientific Research Applications

1. Antileishmanial and Antimalarial Applications

  • Summary of Application: Pyrazole-bearing compounds, which include “5-(4-Methylphenyl)-1,3,4-oxadiazole-2-thiol”, are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
  • Methods of Application: The compounds were synthesized and their structures were verified by employing elemental microanalysis, FTIR, and 1 H NMR techniques . The in vitro antileishmanial and in vivo antimalarial activities of the synthesized pyrazole derivatives were evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice, respectively .
  • Results: The result revealed that compound 13 displayed superior antipromastigote activity (IC 50 = 0.018) that was 174- and 2.6-fold more active than the standard drugs miltefosine (IC 50 = 3.130) and amphotericin B deoxycholate (IC 50 = 0.047) . The target compounds 14 and 15 elicited better inhibition effects against Plasmodium berghei with 70.2% and 90.4% suppression, respectively .

2. Treatment of Rheumatoid Arthritis and Osteoarthritis

  • Summary of Application: The compound “5-(4-Methylphenyl)-1,3,4-oxadiazole-2-thiol” is a key component in the synthesis of Celecoxib (SC-58635), a medication used in the treatment of rheumatoid arthritis and osteoarthritis .
  • Methods of Application: The compound was synthesized as part of a series of sulfonamide-containing 1,5-diarylpyrazole derivatives . These were evaluated for their ability to block cyclooxygenase-2 (COX-2) in vitro and in vivo .
  • Results: The work led to the identification of Celecoxib, which is currently in phase III clinical trials for the treatment of rheumatoid arthritis and osteoarthritis .

3. Photodynamic Therapy

  • Summary of Application: The compound “5-(4-Methylphenyl)-1,3,4-oxadiazole-2-thiol” is a key component in the synthesis of a series of metalloporphyrins, which have been studied for their potential use in photodynamic therapy (PDT), a technique for treating cancer .
  • Methods of Application: The compound was synthesized as part of a series of metalloporphyrins, which were then evaluated for their photodynamic activity using 9,10-dimethylanthracene and b-carotene as substrates .
  • Results: The photooxidative effect increased in the order: NiPCuP<<H2P<ZnP<PdP. This suggests that the compound could be a promising candidate for further development as a photosensitizer in PDT .

4. Organic Semiconductor Microcavities

  • Summary of Application: The compound “5-(4-Methylphenyl)-1,3,4-oxadiazole-2-thiol” is a key component in the synthesis of a doped organic semiconductor microcavity at room temperature .
  • Methods of Application: The compound was synthesized as part of a series of metalloporphyrins, which were then evaluated for their photodynamic activity using 9,10-dimethylanthracene and b-carotene as substrates .
  • Results: The result establishes a path to electrically control polaritons in organic semiconductors and may lead to increased polariton-polariton Coulombic interactions that lower the threshold for nonlinear phenomena such as polariton condensation and lasing .

5. Synthesis of N-Heterocyclic Carbenes

  • Summary of Application: The compound “5-(4-Methylphenyl)-1,3,4-oxadiazole-2-thiol” is a key component in the synthesis of N-heterocyclic carbenes (NHCs), which have emerged as tremendously valuable ligands in homogeneous catalysis .
  • Methods of Application: The compound was synthesized as part of a series of NHC ligands, which were then evaluated for their ability to block cyclooxygenase-2 (COX-2) in vitro and in vivo .
  • Results: The work led to the identification of IPr (IPr = 1,3-bis (2,6-diisopropylphenyl)imidazol-2-ylidene), which represents the most important NHC ligand throughout the field of homogeneous catalysis .

Future Directions

The future directions for “5-(4-Methylphenyl)-1,3,4-oxadiazole-2-thiol” could involve further studies to determine its potential biological activities and applications in medicinal chemistry. This would involve rigorous testing and validation .

properties

IUPAC Name

5-(4-methylphenyl)-3H-1,3,4-oxadiazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2OS/c1-6-2-4-7(5-3-6)8-10-11-9(13)12-8/h2-5H,1H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCICTPARDQGART-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NNC(=S)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Methylphenyl)-1,3,4-oxadiazole-2-thiol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(4-Methylphenyl)-1,3,4-oxadiazole-2-thiol
Reactant of Route 2
5-(4-Methylphenyl)-1,3,4-oxadiazole-2-thiol

Citations

For This Compound
8
Citations
HN Naser - Iraqi National Journal Of Chemistry, 2017 - search.ebscohost.com
A Schiff base of 1, 3, 4-triazole derivative have been synthesized by the reaction between 5-(4-methylphenyl)-1, 3, 4-oxadiazole-2-thiol and hydrazine in the presence pyridine as …
Number of citations: 2 search.ebscohost.com
MSR Murty, RV Rao, KR Ram, NR Reddy… - Synthetic …, 2010 - Taylor & Francis
Full article: Zinc-Mediated Facile and Efficient Chemoselective S-Alkylation of 5-Aryl-1,3,4-oxadiazole-2-thiols in the Absence of Base Skip to Main Content Taylor and Francis Online …
Number of citations: 11 www.tandfonline.com
BK Shaw, SK Saha - researchgate.net
Charge transport and the coupling between the electronic and magnetic properties in charge transfer chelated metal organic frameworks is one of the unexplored area of research. …
Number of citations: 0 www.researchgate.net
KK Jha, A Samad, Y Kumar, M Shaharyar… - European Journal of …, 2010 - Elsevier
3D QSAR analysis for the 21 molecules of 1,3,4-oxadiazoles was carried out by using k-Nearest Neighbor Molecular Field Analysis (kNN-MFA) combined with various selection …
Number of citations: 184 www.sciencedirect.com
BK Shaw, SK Saha - Journal of magnetism and magnetic materials, 2014 - Elsevier
A charge transfer chelated system containing ferromagnetic metal centers is the ideal system to investigate the magneto-transport and magneto-dielectric effects due to the presence of …
Number of citations: 1 www.sciencedirect.com
R Khanna, V Kalia, R Kumar, P Kumar, H Dahiya… - Journal of Molecular …, 2023 - Elsevier
In this investigation, the efficiency of a pyrazole Schiff base as a corrosion inhibitor for mild steel in an acidic setting (1M HCl) was examined. Several tests, including electrochemical …
Number of citations: 0 www.sciencedirect.com
KK Jha, Y Kumar, M Shaharyar - Asian Journal of …, 2009 - Asian Journal of Chemistry
Number of citations: 3
S Small, LE Metal, SC Equipment - Citeseer
Number of citations: 2

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.